
1-叔丁基-3-甲基-3-甲基吡咯烷-1,3-二羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is an organic compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a pyrrolidine ring, which is further substituted with two carboxylate groups. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
科学研究应用
1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
生化分析
Biochemical Properties
It is known that pyrrolidine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrrolidine derivative and the biomolecules it interacts with.
Cellular Effects
The cellular effects of 1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate are currently unknown. It is possible that this compound could influence cell function by interacting with various cellular pathways. These could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
准备方法
The synthesis of 1-tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-methylpyrrolidine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
化学反应分析
1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.
作用机制
The mechanism of action of 1-tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a proton donor or acceptor, facilitating various biochemical reactions. Additionally, it can serve as a catalyst in certain reactions, enhancing the rate of product formation .
相似化合物的比较
1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:
tert-Butyl 3-aminopyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring structure but differs in the functional groups attached to the ring.
Methyl 1-(tert-butoxycarbonyl)-3-pyrrolidinecarboxylate: Another related compound with a similar backbone but different substituents.
The uniqueness of 1-tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
属性
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-methylpyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-6-12(4,8-13)9(14)16-5/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABPENEDJXJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

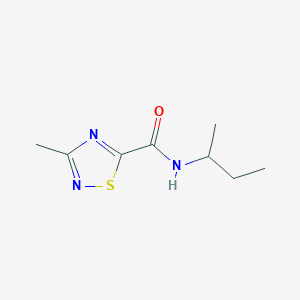

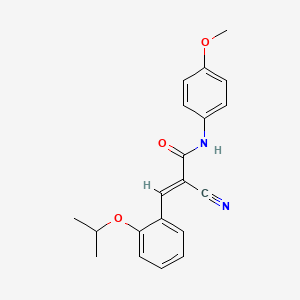
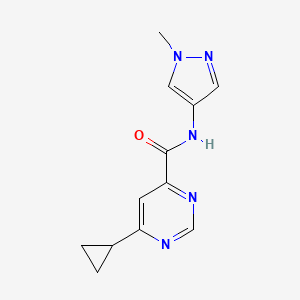
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B2453146.png)
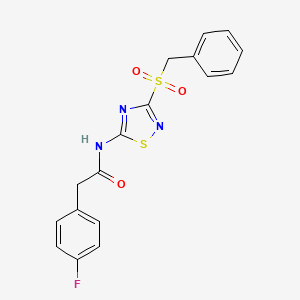
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2453149.png)
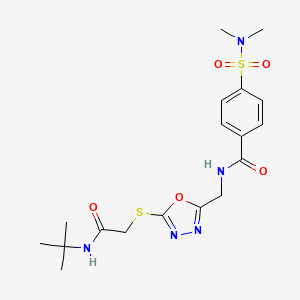
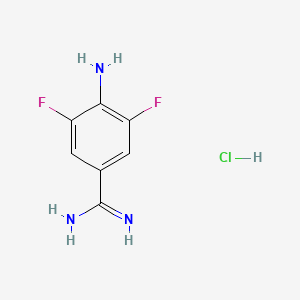
![2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2453153.png)
![Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2453157.png)
![1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453158.png)
![2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453159.png)
